Lipophilicity Advantage: XLogP3 Comparison Between Ethyl Ester (CAS 154495-66-6), Methyl Ester (CAS 2274811-89-9), and Unsubstituted Piperidine Ester (CAS 59184-90-6)
The target compound exhibits a computed XLogP3 of 2.4, representing a 0.4 log unit increase over its methyl ester congener (XLogP3 = 2.0) and a 1.7 log unit increase over the unsubstituted piperidine-4-acetic acid ethyl ester (XLogP3 = 0.7) [1][2][3]. This enhanced lipophilicity predicts greater solubility in organic reaction media (e.g., THF, toluene) and improved partition into non-polar phases during extractive workup.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Methyl ester analog (CAS 2274811-89-9): XLogP3 = 2.0; Unsubstituted piperidine-4-acetic acid ethyl ester (CAS 59184-90-6): XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. methyl ester; ΔXLogP3 = +1.7 vs. unsubstituted analog |
| Conditions | Computed using XLogP3 3.0 algorithm in PubChem |
Why This Matters
Higher lipophilicity affects solubility profiles and extraction efficiency during multi-step organic syntheses, factors directly relevant to procurement for medicinal chemistry scale-up.
- [1] PubChem. (1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester. Compound Summary CID 10018900. National Center for Biotechnology Information. View Source
- [2] PubChem. Methyl 2-(1-benzyl-4-(nitromethyl)piperidin-4-YL)acetate. Compound Summary CID 141743232. National Center for Biotechnology Information. View Source
- [3] PubChem. Ethyl 2-(piperidin-4-yl)acetate. Compound Summary CID 2760465. National Center for Biotechnology Information. View Source
